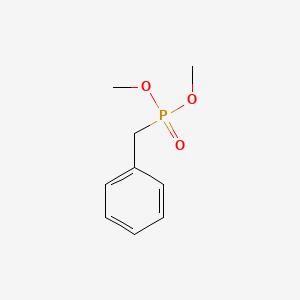

Dimethyl benzylphosphonate

Übersicht

Beschreibung

Dimethyl benzylphosphonate is a type of organophosphonate . It’s important to note that the information available is more abundant for Diethyl benzylphosphonate, which is a similar compound .

Synthesis Analysis

The synthesis of benzylphosphonate derivatives, including Dimethyl benzylphosphonate, often involves palladium-catalyzed α, β-homodiarylation of vinyl esters . A new synthetic pathway toward 1,2-bis(4-((diethoxyphosphoryl)methyl)phenyl)ethyl acetate has been proposed, which significantly improves the overall yield of the final product .

Chemical Reactions Analysis

The impact of substituent at phenyl ring of diethyl benzylphosphonate derivatives on cytotoxic activity has been studied . The organophosphonates were obtained based on developed palladium-catalyzed α, β-homodiarylation of vinyl esters protocol .

Physical And Chemical Properties Analysis

Dimethyl benzylphosphonate has a density of 1.1±0.1 g/cm^3, a boiling point of 292.1±19.0 °C at 760 mmHg, and a flash point of 144.4±41.8 °C . It also has a molar refractivity of 50.8±0.3 cm^3 .

Wissenschaftliche Forschungsanwendungen

Antimicrobial Agent Development

Dimethyl benzylphosphonate derivatives have been studied for their potential as antimicrobial agents. Researchers have synthesized various derivatives and evaluated their efficacy against bacterial strains such as Escherichia coli. Some compounds have shown promising results, indicating that they could serve as alternatives to traditional antibiotics .

Flame Retardancy in Materials

In material science, dimethyl benzylphosphonate has been applied to improve the flame retardancy of polyurethane (PU) foams. Its incorporation into PU foams enhances their resistance to fire, making it a valuable additive in the production of safer, fire-resistant materials .

Catalysis

The compound has been utilized in catalytic processes, particularly in the formation of C-C bonds. This application is crucial in organic synthesis, where dimethyl benzylphosphonate can act as a reactant or catalyst to facilitate the formation of complex organic molecules .

Biotechnology

In biotechnology, dimethyl benzylphosphonate derivatives have been explored for their role in enhancing the antimicrobial activity of compounds. The introduction of certain functional groups to the phosphonate can significantly improve its selectivity and efficacy as an antimicrobial agent .

Environmental Remediation

Metal phosphonates, which can be derived from dimethyl benzylphosphonate, are being investigated for their use in environmental remediation, particularly in the adsorptive removal of dyes from wastewater. Their stability and insolubility make them excellent candidates for treating dye-polluted waters .

Synthesis of Biologically Active Compounds

Dimethyl benzylphosphonate is used as a reactant in the synthesis of various biologically active compounds. For instance, it has been employed in the synthesis of stilbenes, which are organic compounds with potential applications in treating skin disorders and as inhibitors in cancer research .

Wirkmechanismus

Safety and Hazards

Zukünftige Richtungen

Diethyl benzylphosphonate derivatives, which are similar to Dimethyl benzylphosphonate, have been studied as potential antimicrobial agents . They show high selectivity and activity against certain strains of E.coli . These compounds may be used in the future as substitutes for commonly used antibiotics, especially important due to the increasing resistance of bacteria to various drugs and antibiotics .

Eigenschaften

IUPAC Name |

dimethoxyphosphorylmethylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H13O3P/c1-11-13(10,12-2)8-9-6-4-3-5-7-9/h3-7H,8H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLNYTKJCHFEIDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COP(=O)(CC1=CC=CC=C1)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H13O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50308260 | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Dimethyl benzylphosphonate | |

CAS RN |

773-47-7 | |

| Record name | Dimethyl P-(phenylmethyl)phosphonate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=773-47-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000773477 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=202848 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Dimethyl benzylphosphonate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50308260 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: How is dimethyl benzylphosphonate utilized in organic synthesis?

A1: Dimethyl benzylphosphonate serves as a valuable reagent for constructing various molecules. For instance, it acts as a nucleophile in palladium-catalyzed reactions with benzyl carbonates, yielding dimethyl benzylphosphonates. [] This methodology offers a practical approach to forming carbon-phosphorus bonds, crucial for synthesizing organophosphorus compounds with diverse applications. Additionally, the carbanion generated from dimethyl benzylphosphonate reacts with carbonyl compounds, leading to the formation of trans-diaryl-substituted ethylenes. [, , ] This reaction provides a valuable synthetic route to access these important structural motifs.

Q2: How does the presence of a hydroxyl group influence the reactivity of phosphorus compounds in palladium-catalyzed reactions?

A3: Density functional theory (DFT) calculations have revealed the crucial role of the hydroxyl group in palladium-catalyzed ortho-olefination reactions involving phosphorus compounds. [] Specifically, in reactions utilizing methyl hydrogen benzylphosphonates, the hydroxyl group significantly impacts multiple steps of the catalytic cycle, including C-H bond activation, transmetalation, reductive elimination, and catalyst recycling. [] It stabilizes intermediates and transition states via intramolecular hydrogen bonding and acts as a proton donor. This proton transfer facilitates the removal of the acetate ligand, enabling the catalytic cycle to proceed efficiently. [] Interestingly, this explains why dimethyl benzylphosphonates, lacking the crucial hydroxyl group, show reduced reactivity in these reactions. []

Q3: Are there any examples of unusual reactions involving dimethyl benzylphosphonate?

A4: Dimethyl benzylphosphonate exhibits intriguing reactivity with 6-bromo-1,2-naphthoquinone. [] While the specific details of this reaction are not elaborated upon in the provided abstract, it highlights the potential for dimethyl benzylphosphonate to engage in transformations beyond typical substitution and addition reactions, prompting further investigation into its chemical versatility.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[(4-Methylphenyl)sulfanyl]propanenitrile](/img/structure/B1296010.png)

![n-[4-(Acetylamino)phenyl]glycine](/img/structure/B1296016.png)